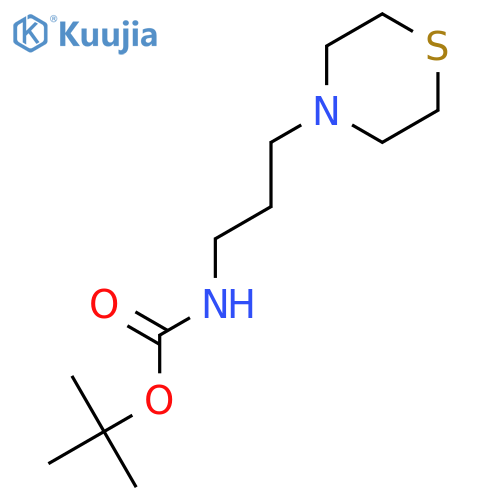Cas no 454701-66-7 (4-(N-Boc)-thiomorpholine propylamine)

454701-66-7 structure
商品名:4-(N-Boc)-thiomorpholine propylamine
CAS番号:454701-66-7
MF:C12H24N2O2S
メガワット:260.396162033081
MDL:MFCD07781311
CID:1056565
PubChem ID:24728053
4-(N-Boc)-thiomorpholine propylamine 化学的及び物理的性質
名前と識別子
-
- tert-Butyl (3-thiomorpholinopropyl)carbamate
- [3-(4-thiomorpholinyl)propyl]Carbamic acid 1,1-dimethylethyl ester
- N-BOC-3-THIOMORPHOLINOPROPYLAMINE
- tert-butyl N-(3-thiomorpholin-4-ylpropyl)carbamate
- 4-(N-Boc)-thiomorpholine propylamine
- DTXSID30646132
- A872379
- TERT-BUTYL N-[3-(THIOMORPHOLIN-4-YL)PROPYL]CARBAMATE
- AC6168
- DB-070653
- AKOS022183220
- tert-Butyl(3-thiomorpholinopropyl)carbamate
- tert-Butyl [3-(thiomorpholin-4-yl)propyl]carbamate
- 454701-66-7
- SY013354
- MFCD07781311
- CS-0362652
-
- MDL: MFCD07781311
- インチ: InChI=1S/C12H24N2O2S/c1-12(2,3)16-11(15)13-5-4-6-14-7-9-17-10-8-14/h4-10H2,1-3H3,(H,13,15)
- InChIKey: QVZMLMSBIIYLTK-UHFFFAOYSA-N
- ほほえんだ: CC(C)(OC(NCCCN1CCSCC1)=O)C
計算された属性
- せいみつぶんしりょう: 260.15600
- どういたいしつりょう: 260.15584919g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 7
- 複雑さ: 235
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 66.9Ų
じっけんとくせい
- PSA: 70.36000
- LogP: 2.09230
4-(N-Boc)-thiomorpholine propylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B391703-2mg |
4-(N-Boc)-thiomorpholine propylamine |
454701-66-7 | 2mg |
$ 65.00 | 2022-06-07 | ||
| Chemenu | CM163200-5g |
tert-Butyl (3-thiomorpholinopropyl)carbamate |
454701-66-7 | 95% | 5g |
$587 | 2021-08-05 | |
| TRC | B391703-10mg |
4-(N-Boc)-thiomorpholine propylamine |
454701-66-7 | 10mg |
$ 80.00 | 2022-06-07 | ||
| Chemenu | CM163200-1g |
tert-Butyl (3-thiomorpholinopropyl)carbamate |
454701-66-7 | 95% | 1g |
$210 | 2024-07-16 | |
| eNovation Chemicals LLC | D911046-5g |
N-Boc-3-thiomorpholinopropylamine |
454701-66-7 | 95% | 5g |
$725 | 2024-07-20 | |
| Apollo Scientific | OR470247-5g |
N-Boc-3-thiomorpholinopropylamine |
454701-66-7 | 5g |
£924.00 | 2023-08-31 | ||
| Ambeed | A362398-250mg |
tert-Butyl (3-thiomorpholinopropyl)carbamate |
454701-66-7 | 95+% | 250mg |
$216.0 | 2025-03-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1433322-5g |
Tert-butyl (3-thiomorpholinopropyl)carbamate |
454701-66-7 | 95+% | 5g |
¥6177.00 | 2024-05-13 | |
| eNovation Chemicals LLC | K11399-1g |
N-Boc-3-thiomorpholinopropylamine |
454701-66-7 | 97% | 1g |
$500 | 2025-02-26 | |
| eNovation Chemicals LLC | D911046-5g |
N-Boc-3-thiomorpholinopropylamine |
454701-66-7 | 95% | 5g |
$725 | 2025-02-27 |
4-(N-Boc)-thiomorpholine propylamine 関連文献
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
454701-66-7 (4-(N-Boc)-thiomorpholine propylamine) 関連製品
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:454701-66-7)4-(N-Boc)-thiomorpholine propylamine

清らかである:99%
はかる:1g
価格 ($):158.0